{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid

Catalog No.
S1933616
CAS No.
94640-13-8
M.F
C16H14N2O3S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2...

CAS Number

94640-13-8

Product Name

{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C16H14N2O3S/c17-8-11-15(13-6-3-7-21-13)10-4-1-2-5-12(10)18-16(11)22-9-14(19)20/h3,6-7H,1-2,4-5,9H2,(H,19,20)

InChI Key

QTISFWVNCSCDDO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)O)C#N)C3=CC=CO3

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)O)C#N)C3=CC=CO3

Medicinal Chemistry

Summary of the Application: “{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid” is a compound that has been studied for its potential analgesic (pain-relieving) properties . This compound is a hybrid molecule containing fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile .

Methods of Application or Experimental Procedures: The compound was synthesized starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The resulting compounds were then tested for analgesic activity in vivo (in rats) in the orofacial trigeminal pain and acetic acid-induced writhing tests .

Results or Outcomes: The compounds exhibited an analgesic effect superior to that of the reference drug (metamizole sodium) . Molecular docking was performed for the considered compounds with respect to a wide range of protein targets, including cyclooxygenases COX-1 and COX-2 .

Proteomics Research

Summary of the Application: “{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures to understand protein behavior.

Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. It could be used in protein purification, mass spectrometry, or other analytical techniques.

Results or Outcomes: The outcomes of this application would depend on the specific research question being addressed. The use of this compound in proteomics research could potentially lead to new insights into protein function and behavior .

Sustainable Chemical Building Units

Methods of Application or Experimental Procedures: The synthesis of 3-(2-furyl)acrylic acid and its derivatives starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .

Results or Outcomes: The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline ring fused with a cyano group and a furan moiety. This compound exhibits various functional groups, including a thioacetic acid group, which significantly influences its chemical properties and biological activities. Its structural complexity suggests potential for diverse interactions within biological systems.

The chemical reactivity of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid can be classified into several types of reactions:

  • Nucleophilic Substitution: The thio group can participate in nucleophilic substitution reactions, allowing the compound to react with electrophiles.
  • Condensation Reactions: The presence of the carboxylic acid group enables condensation reactions with amines or alcohols, forming amides or esters.
  • Reduction Reactions: The cyano group may undergo reduction to form amines or aldehydes under appropriate conditions.
  • Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to yield quinoline derivatives.

These reactions underscore the compound's versatility in synthetic chemistry and potential applications in drug development.

Research indicates that {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid possesses notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. Additionally, its structural features suggest possible interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. Preliminary studies have shown that it may inhibit certain enzymes related to pain and inflammation pathways, although further research is necessary to fully elucidate its pharmacological profile.

The synthesis of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-furyl aldehydes and cyano compounds, cyclization can be facilitated under acidic or basic conditions to form the tetrahydroquinoline core.
  • Thioester Formation: The introduction of the thio group can be accomplished through thioesterification reactions using thioacetic acid.
  • Functional Group Modifications: Subsequent modifications can include nitration or halogenation to introduce additional functional groups that enhance biological activity.

These methods highlight the synthetic flexibility available for producing this compound.

{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Agriculture: Its chemical properties might allow for use in developing agrochemicals that target specific pests or diseases.
  • Material Science: The unique structural features could lend themselves to applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid focus on its binding affinity towards various biological targets. Techniques such as molecular docking and high-throughput screening are employed to predict how this compound interacts with proteins and other biomolecules. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid. Some notable examples include:

  • Tetrahydroquinoline Derivatives: These compounds often exhibit similar biological activities but may lack the specific functional groups present in the target compound.
  • Furan-Based Compounds: Compounds containing furan rings are known for their diverse pharmacological properties but may not incorporate the same tetrahydroquinoline structure.
  • Thioacetic Acid Derivatives: While sharing the thio group characteristic with the target compound, these derivatives may not possess the additional cyano or tetrahydroquinoline functionalities.

Comparison Table

Compound TypeStructural FeaturesBiological Activity
Tetrahydroquinoline DerivativesTetrahydroquinoline coreAntimicrobial
Furan-Based CompoundsFuran ringAntioxidant
Thioacetic Acid DerivativesThio groupAnti-inflammatory
{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acidTetrahydroquinoline + cyano + thioPotential anti-inflammatory

This comparison illustrates the uniqueness of {[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid due to its specific combination of functional groups and structural characteristics that may confer distinct biological activities not found in similar compounds.

XLogP3

3

Wikipedia

{[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid

Dates

Last modified: 08-16-2023

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